Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
Description
Rac-(3r,5s)-5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a pyrrolidine-derived compound characterized by a methylamino-methyl substituent at the 5-position and hydroxyl group at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The racemic (rac) designation indicates a 1:1 mixture of (3R,5S) and (3S,5R) enantiomers, which may influence its pharmacological profile compared to enantiopure analogs .
Properties
IUPAC Name |
(3R,5S)-5-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-3-5-2-6(9)4-8-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVIQPIXQXDPX-KXSOTYCDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@H](CN1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Substituents: The methylamino group and hydroxyl group are introduced through selective functionalization reactions. This can involve the use of reagents like methylamine and hydroxylating agents under controlled conditions to ensure the correct stereochemistry.
Purification and Crystallization: The final product is purified through techniques such as recrystallization and chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Varied depending on the nucleophile used
Scientific Research Applications
Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Core
The table below highlights key structural differences and physicochemical properties of related pyrrolidine derivatives:
Key Comparative Insights
- Substituent Effects: Aminomethyl vs. Hydroxymethyl: The methylamino group in the target compound confers basicity (pKa ~9–10) due to the amine, whereas hydroxymethyl analogs (e.g., in ) are more polar but less basic . Steric and Solubility Considerations: The ethyl group in (3r,5s)-5-ethylpyrrolidin-3-ol () introduces steric hindrance, reducing solubility relative to the target compound’s dihydrochloride form .
Biological Activity
Rac-(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with potential applications in pharmacology due to its structural properties and biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : (3R,5S)-5-((methylamino)methyl)pyrrolidin-3-ol dihydrochloride
- CAS Number : 1909287-86-0
- Molecular Formula : C6H14N2O·2ClH
- Molecular Weight : 195.10 g/mol
- Purity : ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release, particularly influencing the dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects, including anxiolytic and antidepressant-like activities.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Antidepressant Activity : Preliminary findings indicate that it may exhibit antidepressant properties through the enhancement of serotonin levels in the brain.
- Anxiolytic Properties : The compound has shown potential in reducing anxiety-like behaviors in animal models.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Reduces oxidative stress in neurons | |
| Antidepressant | Increases serotonin levels | |
| Anxiolytic | Decreases anxiety-like behaviors |
Case Study 1: Neuroprotection
A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a decrease in markers of apoptosis and an increase in cell viability compared to control groups.
Case Study 2: Antidepressant-Like Effects
In a controlled experiment involving mice subjected to chronic mild stress, the compound exhibited significant antidepressant-like effects as measured by the forced swim test and sucrose preference test. The findings suggest a potential for clinical application in treating depression.
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of this compound. Key findings include:
- Absorption and Distribution : The compound is rapidly absorbed with peak plasma concentrations occurring within 1 hour post-administration.
- Metabolism : It undergoes extensive hepatic metabolism with primary metabolites showing similar biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
